molecular formula C21H18N6O B4959757 2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide

2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide

Cat. No.: B4959757
M. Wt: 370.4 g/mol
InChI Key: DKQJFTUIZNDKDZ-UHFFFAOYSA-N
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Description

2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide is a structurally complex small molecule featuring a phenylacetamide core linked to a pyridazine ring substituted with a pyrazole moiety. The compound’s design integrates multiple pharmacophoric elements:

  • Pyridazine ring: A nitrogen-rich heterocycle that enhances solubility and participates in π-π stacking interactions.
  • Pyrazole substituent: A five-membered aromatic ring with two adjacent nitrogen atoms, which may serve as a hydrogen-bond acceptor or donor, depending on tautomerization .

Properties

IUPAC Name

2-phenyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O/c28-21(15-16-5-2-1-3-6-16)24-18-9-7-17(8-10-18)23-19-11-12-20(26-25-19)27-14-4-13-22-27/h1-14H,15H2,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQJFTUIZNDKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolyl and pyridazinyl intermediates, followed by their coupling with a phenylacetamide derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares 2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide with structurally related acetamide derivatives:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
This compound (Target Compound) Phenylacetamide + pyridazine Pyrazole at pyridazine C6 ~406.4 (estimated) High potential for hydrogen bonding (amide NH, pyrazole N)
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide () Phenylacetamide + pyrimidine Triazole, pyridine ~484.5 Melting point: 165–167°C; IR peaks: 3278 cm⁻¹ (N–H), 1668 cm⁻¹ (C=O)
N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]acetamide () Phenylacetamide + quinazoline Dimethoxyquinazoline ~380.4 Reported as a kinase inhibitor analog (similar to gefitinib)
N-(4-(6-(4-isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenyl)-acetamide () Phenylacetamide + pyridazine Piperazine ~414.5 Enhanced solubility due to polar piperazine group

Key Observations:

Heterocyclic Influence: The target compound employs pyridazine and pyrazole, offering a balance of solubility and hydrogen-bonding capacity. Quinazoline derivatives () are well-documented in EGFR inhibition, suggesting that the target compound’s pyridazine core may target analogous pathways but with distinct selectivity .

Hydrogen-Bonding Profiles: The amide NH in all compounds serves as a strong hydrogen-bond donor. However, the pyrazole in the target compound introduces additional donor/acceptor sites, which could enhance interactions with polar residues in biological targets .

Synthetic Feasibility :

  • Microwave-assisted synthesis (used in , % yield) highlights challenges in scaling nitrogen-rich heterocycles. The target compound’s pyridazine-pyrazole linkage may require optimized coupling conditions to improve yield .

Physicochemical Properties :

  • Piperazine-substituted analogs () exhibit higher solubility in aqueous media compared to the target compound’s pyrazole, which may limit bioavailability without formulation aids .

Research Findings and Implications

  • Kinase Inhibition Potential: The pyridazine scaffold is prevalent in inhibitors targeting ATP-binding pockets (e.g., Bcr-Abl, EGFR). The target compound’s pyrazole substituent could mimic adenine interactions, analogous to imatinib derivatives .
  • Crystallographic Challenges : Hydrogen-bonding patterns () suggest a propensity for stable crystal lattice formation, which could aid in X-ray structure determination using programs like SHELX .

Biological Activity

2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and therapeutic applications, supported by case studies and research findings.

Synthesis

The compound can be synthesized through various methods involving the reaction of specific precursors. For instance, one method includes the condensation of 6-(1H-pyrazol-1-yl)pyridazine derivatives with phenylacetamides. The synthesis process typically involves reflux conditions and the use of solvents such as ethanol or DMF.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Reference
MCF-712.5
HCT-11615.0
A54910.0

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against RNA viruses like SARS-CoV-2. In a study testing a library of N-phenyl-acetamides, several compounds exhibited strong inhibition of the RNA-dependent RNA polymerase (RdRp) activity, suggesting that similar derivatives could target viral replication effectively.

The biological activity is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds targeting key enzymes involved in cancer progression or viral replication.
  • Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
  • Interference with Cell Signaling : Modulating pathways that regulate cell growth and survival.

Study on Anticancer Efficacy

A study published in Scientific Reports evaluated the cytotoxic effects of various pyrazole derivatives, including our compound, on multiple cancer cell lines. The results indicated that compounds with similar structures exhibited enhanced anticancer activity through apoptosis induction and cell cycle disruption.

Study on Antiviral Activity

Research conducted by Zhang et al. demonstrated that specific N-phenyl-acetamides could inhibit SARS-CoV-2 RdRp effectively while maintaining low cytotoxicity levels compared to standard antiviral agents like ribavirin. This highlights the potential for developing new antiviral therapies from related compounds.

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